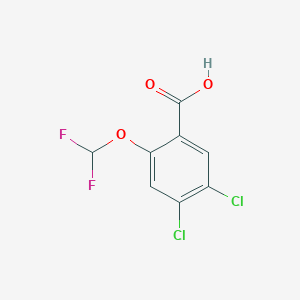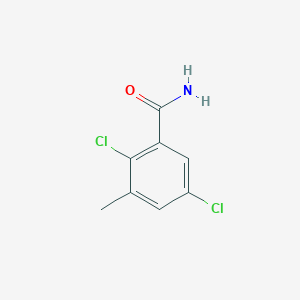
2-Bromo-3-difluoromethoxy-5-fluorophenol
Overview
Description
2-Bromo-3-difluoromethoxy-5-fluorophenol, also known as 2-Br-3-DFMFP, is a small molecule with an aromatic ring and two halogens. It has a wide range of applications in organic synthesis, analytical chemistry, and biochemistry. This molecule is used in a variety of scientific research applications due to its unique properties and chemical reactivity.
Scientific Research Applications
2-Bromo-3-difluoromethoxy-5-fluorophenol has been used in a wide range of scientific research applications due to its unique properties and chemical reactivity. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers and other materials, and as a fluorescent probe in analytical chemistry. It has also been used in biochemistry to study the structure and function of proteins and other biomolecules.
Mechanism of Action
2-Bromo-3-difluoromethoxy-5-fluorophenol is a small molecule that can interact with proteins and other biomolecules through a variety of mechanisms. Its aromatic ring can form hydrogen bonds with proteins, and its halogens can form electrostatic interactions. The molecule can also form covalent bonds with proteins, which can alter their structure and function.
Biochemical and Physiological Effects
This compound has been used in biochemistry to study the structure and function of proteins and other biomolecules. It has been found to have a variety of biochemical and physiological effects, including the inhibition of enzyme activity, modulation of gene expression, and regulation of cell signaling pathways.
Advantages and Limitations for Lab Experiments
2-Bromo-3-difluoromethoxy-5-fluorophenol is a versatile molecule that has many advantages and limitations for laboratory experiments. Its small size and chemical reactivity make it ideal for use in organic synthesis and analytical chemistry. However, its reactivity also makes it difficult to control and can lead to unwanted side reactions.
Future Directions
2-Bromo-3-difluoromethoxy-5-fluorophenol has a wide range of applications in scientific research and has potential for further development. Possible future directions include the development of new synthetic methods for the molecule, the use of it as a fluorescent probe for imaging and biosensing applications, and the use of it as a therapeutic agent for the treatment of disease. Additionally, further research could be done on its biochemical and physiological effects and its mechanism of action.
properties
IUPAC Name |
2-bromo-3-(difluoromethoxy)-5-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3O2/c8-6-4(12)1-3(9)2-5(6)13-7(10)11/h1-2,7,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYAQWIIFFGLGIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)Br)OC(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![exo-8-Boc-8-azabicyclo[3.2.1]octan-2-amine](/img/structure/B1530061.png)


